2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE
Overview
Description
2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is a useful research compound. Its molecular formula is C11H12ClF3N4O2 and its molecular weight is 324.69 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is 324.0600878 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of 1,3,5-triaryl-2-pyrazolines involves reacting 4-alkoxychalcones with hydrazine derivatives, resulting in compounds that exhibit fluorescent properties under ultraviolet irradiation. These compounds' fluorescent behavior indicates potential applications in materials science, especially for creating fluorescent markers or sensors (Hasan, Abbas, & Akhtar, 2011).
Structural Studies
The structural and spectroscopic characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands reveals insights into their chemical behavior and potential catalytic applications. The formation of these complexes, either as monomers or dimers, suggests versatility in their potential applications, ranging from catalysis to material science (Guerrero et al., 2008).
Spectroscopic Applications
The determination of pKa values of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy demonstrates the utility of these compounds in probing the chemical environment, particularly in biological media. This application is crucial for understanding molecular interactions in various chemical and biological contexts (Jones, Branch, Thompson, & Threadgill, 1996).
Hydrogen Bonding and Proton Transfer Studies
Investigations into hydrogen bonding and proton transfer in complexes formed by pyrazoles contribute to our understanding of molecular interactions fundamental to many chemical processes, including catalysis and material synthesis. These studies highlight the versatility of pyrazole derivatives in facilitating various chemical transformations (Castaneda et al., 2003).
Catalytic Applications
The orientation towards asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes showcases the catalytic potential of pyrazole-containing compounds. Such catalytic applications are essential for developing more efficient and selective chemical syntheses, particularly in the pharmaceutical and fine chemicals industries (Magubane, Alam, Ojwach, & Munro, 2017).
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4O2/c1-6-9(12)7(2)18(17-6)5-8(20)19-10(21,3-4-16-19)11(13,14)15/h4,21H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSPDMDXKGSVQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2C(CC=N2)(C(F)(F)F)O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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